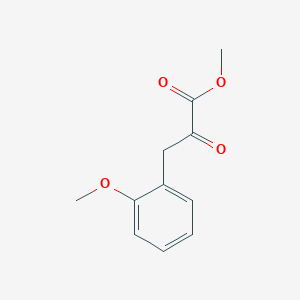
5-Bromo-4-(3-chloro-4-fluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022624” is a chemical entity with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in research and industry, particularly in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022624” involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of “MFCD33022624” is optimized for efficiency and cost-effectiveness. This involves the use of large-scale reactors and continuous flow processes. The raw materials are sourced in bulk, and the reactions are carried out under stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
“MFCD33022624” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “MFCD33022624” include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from the reactions of “MFCD33022624” depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex molecules or final products used in various applications.
Scientific Research Applications
“MFCD33022624” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and the development of new drugs.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD33022624” involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Properties
Molecular Formula |
C10H5BrClFN2O |
|---|---|
Molecular Weight |
303.51 g/mol |
IUPAC Name |
5-bromo-4-(3-chloro-4-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrClFN2O/c11-10-9(14-8(4-16)15-10)5-1-2-7(13)6(12)3-5/h1-4H,(H,14,15) |
InChI Key |
VRBHQZVFUYKHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(NC(=N2)C=O)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)









